molecular formula C22H25FN4O3 B6484052 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-fluoro-4-methoxybenzoyl)piperidine CAS No. 2549041-03-2

4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-fluoro-4-methoxybenzoyl)piperidine

Cat. No.: B6484052
CAS No.: 2549041-03-2
M. Wt: 412.5 g/mol
InChI Key: ZBMJCYYQMMULRT-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a piperidine scaffold substituted with a 3-fluoro-4-methoxybenzoyl group at the 1-position and a 2,3-dimethylimidazo[1,2-b]pyridazine moiety linked via an oxymethyl group at the 4-position. The imidazopyridazine core is a privileged structure in medicinal chemistry, often associated with kinase inhibition or receptor modulation. The 3-fluoro-4-methoxybenzoyl substituent introduces electron-withdrawing and lipophilic characteristics, which may influence bioavailability and target binding.

Properties

IUPAC Name

[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O3/c1-14-15(2)27-20(24-14)6-7-21(25-27)30-13-16-8-10-26(11-9-16)22(28)17-4-5-19(29-3)18(23)12-17/h4-7,12,16H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMJCYYQMMULRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Features :

  • Imidazopyridazine Substituents : Lacks the 3-methyl group on the imidazo[1,2-b]pyridazine ring compared to the target compound, reducing steric bulk .
  • Piperidine Substituent : The 2-phenyl-2H-1,2,3-triazole-4-carbonyl group introduces a planar, aromatic system, contrasting with the target’s 3-fluoro-4-methoxybenzoyl group. This difference may alter π-π stacking interactions or solubility .
  • Molecular Formula : C₂₂H₂₃N₇O₂ (MW: 417.47 g/mol) .

Structural Analog 2: 6-(3-Piperidin-1-yl-propoxy)-3-(4-trifluoromethyl-phenyl)-imidazo[1,2-b]pyridazine

Key Features :

  • Aromatic Substituent : The 4-trifluoromethylphenyl group enhances hydrophobicity and metabolic stability compared to the target’s fluorinated benzoyl group .
  • Core Structure : Retains the imidazo[1,2-b]pyridazine core but lacks methyl substituents, which may affect binding affinity .

Data Table: Structural and Physicochemical Comparison

Feature Target Compound Analog 1 Analog 2
Imidazopyridazine Substituents 2,3-Dimethyl 2-Methyl Unsubstituted
Piperidine Substituent 3-Fluoro-4-methoxybenzoyl 2-Phenyl-2H-1,2,3-triazole-4-carbonyl 3-(Piperidin-1-yl)propoxy linked to 4-CF₃Ph
Molecular Formula Not available in evidence C₂₂H₂₃N₇O₂ C₂₁H₂₃F₃N₄O (estimated)
Molecular Weight Not available in evidence 417.47 g/mol ~428.44 g/mol (estimated)
Key Functional Groups Fluoro, methoxy, benzoyl Phenyltriazole, carbonyl Trifluoromethyl, piperidinylpropoxy

Research Findings and Implications

  • Solubility and Lipophilicity : The 3-fluoro-4-methoxybenzoyl group in the target compound balances lipophilicity (via fluorine) and hydrogen-bonding capacity (via methoxy), whereas Analog 2’s trifluoromethyl group increases hydrophobicity, which could impact membrane permeability .
  • Synthetic Accessibility : Analog 1’s triazole-carbonyl group requires multi-step synthesis, while the target’s benzoyl moiety might offer simpler derivatization pathways .

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